molecular formula C20H6Br4O5Pb B074974 QUHOTTJDEPSJRJ-UHFFFAOYSA-L CAS No. 1326-05-2

QUHOTTJDEPSJRJ-UHFFFAOYSA-L

Cat. No.: B074974
CAS No.: 1326-05-2
M. Wt: 853 g/mol
InChI Key: QUHOTTJDEPSJRJ-UHFFFAOYSA-L
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Description

QUHOTTJDEPSJRJ-UHFFFAOYSA-L, also known by its Chemical Abstracts Service (CAS) number 1326-05-2, is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

QUHOTTJDEPSJRJ-UHFFFAOYSA-L undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound .

Scientific Research Applications

QUHOTTJDEPSJRJ-UHFFFAOYSA-L has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be part of research on drug development or therapeutic agents. Industrially, it may be used in the production of other chemicals or materials .

Comparison with Similar Compounds

QUHOTTJDEPSJRJ-UHFFFAOYSA-L can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications or reactivity. Some similar compounds include those with similar molecular formulas or functional groups .

Properties

CAS No.

1326-05-2

Molecular Formula

C20H6Br4O5Pb

Molecular Weight

853 g/mol

IUPAC Name

lead(2+);2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8Br4O5.Pb/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;/q;+2/p-2

InChI Key

QUHOTTJDEPSJRJ-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Pb+2]

1326-05-2

Origin of Product

United States

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